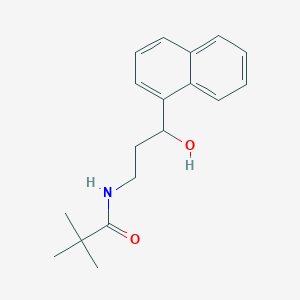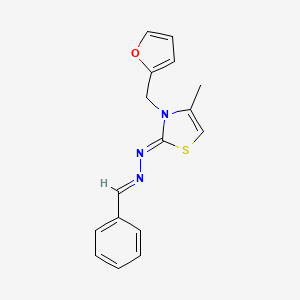
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. HET is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may be able to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to regulate the expression of certain genes. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have an impact on the immune system, with some studies suggesting that it may be able to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drugs for the treatment of neurodegenerative diseases. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may have applications in the treatment of other conditions such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and to identify its potential therapeutic uses.
Synthesemethoden
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with thiophene-2-carboxylic acid, followed by reduction and acylation. Other methods include the use of palladium-catalyzed coupling reactions and the use of 2-bromo-1-(thiophen-2-yl)ethanone as a starting material.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKVKAUILPNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)







![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)


![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
